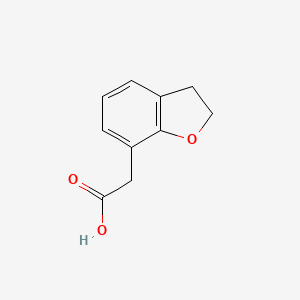

2-(2,3-Dihydro-1-benzofuran-7-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-7-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9(12)6-8-3-1-2-7-4-5-13-10(7)8/h1-3H,4-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYFAHDGHVJYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Rearrangement Approach

A foundational method derives from the Claisen rearrangement of 2-nitrophenol derivatives. As detailed in patent US4587259A, the synthesis begins with the alkali metal salt of 2-nitrophenol (VII), which undergoes alkylation with 3-halo-1-alkene to form 1-(2-alk-2-enyloxy)-2-nitrobenzene (VIII). Subsequent Claisen rearrangement at 185–195°C yields 2-(2-alk-2-enyl)-6-nitrophenol (IX), which undergoes acid-catalyzed cyclization (e.g., with HBr in acetic acid) to generate the 7-nitro-2,3-dihydrobenzofuran intermediate (III). Reduction of the nitro group via catalytic hydrogenation (Raney nickel, H₂, tetrahydrofuran) produces the 7-amino derivative, which is further functionalized to introduce the acetic acid side chain.

Critical Reaction Parameters:

Hydrogenation of Nitro Precursors

Patent ZA881383B outlines an alternative pathway starting with 7-nitro-2,3-dihydrobenzofuran. Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, which is subsequently diazotized (NaNO₂, HCl, 0°C) and treated with sodium sulfite to yield the 7-sulfonic acid derivative. Hydrolysis under basic conditions (NaOH, H₂O, 80°C) followed by acidification introduces the carboxylic acid functionality.

Reaction Conditions and Optimization

Solvent and Catalyst Selection

Functional Group Compatibility

-

The nitro group in intermediate III is sensitive to over-reduction during hydrogenation, necessitating precise control of H₂ pressure (1–3 atm).

-

Diazotization requires strict temperature control (0–5°C) to prevent decomposition of the diazonium salt.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

| Factor | Claisen Route | Hydrogenation Route |

|---|---|---|

| Raw Material Cost | Moderate (2-nitrophenol) | High (Pd catalysts) |

| Energy Consumption | High (rearrangement step) | Moderate |

| Waste Generation | Significant HBr byproducts | Minimal (aqueous waste) |

Purification Strategies

-

Crystallization: The final product is purified via recrystallization from ethyl acetate/hexane (1:4 v/v), achieving >98% purity.

-

Chromatography: Silica gel chromatography (ethyl acetate/hexane gradient) resolves intermediates with >95% recovery.

Comparative Analysis of Synthetic Methods

Yield and Scalability

The Claisen route offers higher scalability due to robust cyclization conditions, whereas the hydrogenation method faces limitations in catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-7-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry

2-(2,3-Dihydro-1-benzofuran-7-yl)acetic acid has been investigated for its potential therapeutic effects, including:

- Antimicrobial Properties : Studies indicate that benzofuran derivatives exhibit significant antimicrobial activity. For instance, research has shown that compounds similar to this compound can inhibit bacterial growth effectively .

- Anticancer Activity : The compound is being explored for its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that it can affect cellular signaling pathways involved in cancer progression .

Research highlights the following biological activities associated with this compound:

Case Studies

- Antimicrobial Study : A study published in the European Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several benzofuran derivatives. The results indicated that this compound exhibited significant activity against Gram-positive bacteria .

- Anticancer Research : In a study focused on anticancer properties, researchers found that the compound could inhibit cell proliferation in breast cancer cell lines by modulating specific signaling pathways .

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, influencing cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(2,3-dihydro-1-benzofuran-7-yl)acetic acid, highlighting differences in substituents, molecular properties, and applications:

Structural and Electronic Differences

Substituent Effects: Halogenated Derivatives (Bromo/Chloro): The introduction of halogens at the C5 position increases molecular weight and polarizability, enhancing reactivity in cross-coupling reactions. Bromine’s larger atomic radius compared to chlorine may improve binding affinity in enzyme-inhibitor complexes . Dimethyl Derivatives: The 2,2-dimethyl group in 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid induces steric hindrance, stabilizing the envelope conformation of the dihydrobenzofuran ring. This conformational rigidity could influence crystallinity and solubility .

Synthetic Pathways :

- Halogenated analogs are synthesized via electrophilic substitution or Ullmann-type coupling .

- Dimethyl-substituted derivatives often originate from carbofuran-based intermediates, leveraging nucleophilic substitution with chloroacetic acid under reflux .

Pharmacological and Industrial Relevance

Bioactivity: Halogenated Derivatives: Bromo and chloro analogs are explored as intermediates in antiviral and insecticidal agents due to their electrophilic reactivity .

Material Science: The hydrogen-bonding network in 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate enables crystal engineering for coordination polymers .

Biological Activity

2-(2,3-Dihydro-1-benzofuran-7-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by various research findings.

Chemical Structure and Properties

This compound features a benzofuran moiety, which is known for its diverse biological activities. The structure can be represented as follows:

This compound is characterized by the presence of an acetic acid functional group attached to a dihydrobenzofuran ring, which influences its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been investigated for its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

These results indicate that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential use in treating infections caused by these pathogens .

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies show that derivatives of this compound can inhibit cancer cell growth across various cancer types.

Table 2: Anticancer Activity

| Cell Line | GI50 (μM) |

|---|---|

| ACHN | 2.74 |

| HCT15 | 2.37 |

| MM231 | 2.20 |

| NUGC-3 | 2.48 |

| NCI-H23 | 5.86 |

| PC-3 | 2.68 |

The low GI50 values indicate potent activity against these cancer cell lines, making it a promising candidate for further development in cancer therapy .

Neuroprotective Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential neuroprotective effects. Research indicates that it may act as a selective agonist for cannabinoid receptor type 2 (CB2), which is implicated in modulating pain and inflammation without central nervous system side effects.

The mechanism involves the modulation of the endocannabinoid system, particularly through CB2 receptor activation, which has been associated with reduced microglial activation and neuroinflammation . This property could be beneficial for treating neuropathic pain conditions.

Case Studies

Several case studies have documented the efficacy of benzofuran derivatives in clinical settings:

- Neuropathic Pain Management : A study demonstrated that compounds similar to this compound effectively reversed neuropathic pain in animal models without affecting locomotor behavior .

- Cancer Treatment : Clinical trials evaluating the anticancer effects of related benzofuran compounds have shown promising results in reducing tumor size and improving survival rates in patients with specific cancer types .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2,3-Dihydro-1-benzofuran-7-yl)acetic acid derivatives?

Methodological Answer:

A common synthesis involves nucleophilic substitution under alkaline conditions. For example, 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol reacts with chloroacetic acid in the presence of sodium hydroxide, followed by acidification to yield the acetic acid derivative (yield: ~98.5%) . Key steps include:

- Refluxing with NaOH to promote deprotonation and nucleophilic attack.

- Acid workup (e.g., concentrated HCl) to protonate the carboxylate intermediate.

- Purification via slow evaporation of ethyl acetate to obtain single crystals for structural validation .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:

Structural confirmation relies on X-ray crystallography and NMR spectroscopy :

- X-ray diffraction : Monoclinic crystal systems (space group P2₁/c) reveal bond lengths, angles, and hydrogen-bonding networks. For example, the dihydrobenzofuran ring adopts an envelope conformation, with deviations of 0.142 Å from planarity .

- 1H NMR : Peaks at δ 1.50 (s, 6H, 2CH₃) and δ 4.71 (s, 2H, OCH₂) confirm methyl and methylene groups, while aromatic protons appear at δ 6.74–6.87 .

Advanced: What challenges arise in achieving regioselectivity during the synthesis of substituted dihydrobenzofuran acetic acid derivatives?

Methodological Answer:

Regioselectivity challenges stem from competing substitution sites on the benzofuran core. Strategies to mitigate this include:

- Steric and electronic directing groups : Electron-donating substituents (e.g., methyl groups) at the 2,2-positions of dihydrobenzofuran enhance nucleophilic attack at the 7-position .

- Temperature control : Lower temperatures (e.g., 283 K) reduce side reactions during acid workup .

- Chromatographic validation : TLC or HPLC monitors reaction progress to isolate the desired regioisomer .

Advanced: How do crystallographic studies using software like SHELXL inform hydrogen-bonding networks in these compounds?

Methodological Answer:

SHELXL refines crystallographic data to map hydrogen bonds critical for stability:

- Intermolecular interactions : O–H⋯O hydrogen bonds between carboxyl groups and water molecules form 3D networks, stabilizing the crystal lattice .

- Restraints and refinement : Water H-atoms are located via Fourier syntheses and refined with distance restraints (0.85 Å), while riding models are used for other H-atoms .

- Validation : R-factors (e.g., R = 0.039) and electron density maps (Δρmax = 0.25 e Å⁻³) ensure accuracy .

Advanced: How can conflicting crystallographic data on dihydrobenzofuran conformers be resolved?

Methodological Answer:

Discrepancies in ring conformations (e.g., envelope vs. planar) are addressed by:

- Comparative analysis : Overlaying multiple crystal structures (e.g., using ORTEP-3) to assess deviations .

- Dynamic NMR : Variable-temperature 1H NMR detects ring-flipping in solution, complementing solid-state data .

- DFT calculations : Quantum mechanical models predict energetically favored conformers, reconciling experimental vs. theoretical results .

Basic: What spectroscopic techniques are used to characterize the purity of synthesized derivatives?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 240.25 for C₁₂H₁₄O₄·H₂O) .

- FT-IR : Carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) validate functional groups .

- Melting point analysis : Sharp melting points (e.g., 436–437 K) indicate purity .

Advanced: How are computational tools employed to predict the bioactivity of benzofuran acetic acid derivatives?

Methodological Answer:

- Molecular docking : Simulates binding to target proteins (e.g., enzymes like COX-2) using AutoDock or Schrödinger .

- QSAR models : Correlates substituent effects (e.g., electron-withdrawing groups at the 5-position) with antibacterial activity .

- ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds for in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.